

A Comparative Guide: Diisopropanolamine vs. Amino Acid Salts for Carbon Dioxide Capture

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Compound of Interest

Compound Name: Diisopropanolamine

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The urgent need to mitigate carbon dioxide (CO₂) emissions has spurred extensive research into efficient and cost-effective capture technologies. Among the promising solvent-based methods, alkanolamines and amino acid salts have emerged as leading candidates. This guide provides a detailed, objective comparison of the performance of **diisopropanolamine** (DIPA), a secondary alkanolamine, and various amino acid salts (AAS) in CO₂ capture applications. The information presented herein is a synthesis of experimental data from various scientific publications, intended to assist researchers in making informed decisions for their specific needs.

At a Glance: Key Performance Indicators

The selection of a suitable solvent for CO₂ capture hinges on a variety of performance metrics. Below is a summary of key quantitative data for DIPA and representative amino acid salts. It is crucial to note that the experimental conditions, such as temperature, pressure, and solvent concentration, significantly influence these values.

Performance Indicator	Diisopropanolamine (DIPA)	Amino Acid Salts (AAS)	Key Considerations
CO2 Absorption Capacity (mol CO2/mol amine)	~0.83 - 0.88 (in blends)[1]	0.41 - 1.27 (e.g., Potassium Glycinate, mixed AAS)[2]	AAS can exhibit higher theoretical capacity due to different reaction stoichiometry (bicarbonate formation).
Heat of Absorption (kJ/mol CO2)	Generally lower than primary amines	53.26 - 81.77 (e.g., Potassium L-Alaninate vs. MEA)[3]	Lower heat of absorption is favorable for reducing regeneration energy costs.
Reaction Kinetics	Slower than primary amines	Generally fast, comparable to or faster than MEA[2][4]	Faster kinetics can lead to smaller and more efficient absorption equipment.
Degradation	Susceptible to oxidative and thermal degradation[5]	Generally more resistant to oxidative degradation, but can be susceptible to thermal degradation[6]	Solvent degradation leads to loss of efficiency and operational issues.
Corrosivity	Can be corrosive to carbon steel, especially when blended with activators	Can be corrosive, particularly at high concentrations and temperatures[5]	Corrosion necessitates the use of more expensive construction materials.

Delving Deeper: A Comparative Analysis

CO2 Absorption Capacity

The CO₂ absorption capacity, or loading, is a critical parameter that dictates the solvent circulation rate and, consequently, the size of the equipment and energy consumption.

Diisopropanolamine (DIPA): As a secondary amine, DIPA can theoretically achieve a maximum loading of 1.0 mol of CO₂ per mole of amine through the bicarbonate formation pathway, although in practice, it is often limited by equilibrium constraints. In blended solutions with other amines like MDEA, DIPA has demonstrated CO₂ loading capacities in the range of 0.83 to 0.88 mol CO₂/mol amine.[1]

Amino Acid Salts (AAS): The CO₂ absorption capacity of amino acid salts can be quite high, often exceeding that of conventional amines. This is attributed to their ability to form bicarbonates in addition to carbamates, following a 1:1 stoichiometry with CO₂. For instance, a mixed amino acid salt solution derived from microalgae has shown an impressive absorption capacity of 1.27 mol CO₂/mol amine.[2] Other single amino acid salt solutions, such as potassium glycinate, have reported capacities around 0.8 mol CO₂/mol amine.

Heat of Absorption

The heat of absorption is the enthalpy change associated with the CO₂ capture reaction. A lower heat of absorption is desirable as it translates to lower energy requirements for solvent regeneration.

Diisopropanolamine (DIPA): Secondary amines like DIPA generally exhibit a lower heat of reaction compared to primary amines such as monoethanolamine (MEA).

Amino Acid Salts (AAS): The heat of absorption for amino acid salts varies depending on the specific amino acid. For example, the potassium salt of L-alanine has a reported heat of absorption of 53.26 kJ/mol CO₂, which is significantly lower than that of MEA (81.77 kJ/mol CO₂).[3] This suggests that some amino acid salts could offer substantial energy savings during the regeneration process.

Reaction Kinetics

The rate at which a solvent absorbs CO₂ is crucial for the design of the absorber column. Faster reaction kinetics allow for smaller and more cost-effective equipment.

Diisopropanolamine (DIPA): The reaction rate of DIPA with CO₂ is generally slower than that of primary amines.

Amino Acid Salts (AAS): Many amino acid salts exhibit fast reaction kinetics, often comparable to or even exceeding that of MEA.^{[2][4]} This is a significant advantage, as it can lead to higher absorption efficiencies in smaller contactors.

Degradation and Corrosion

Solvent stability is a major concern in CO₂ capture processes. Degradation leads to solvent loss, the formation of corrosive byproducts, and a decrease in overall performance.

Diisopropanolamine (DIPA): Like other alkanolamines, DIPA is susceptible to both thermal and oxidative degradation. The presence of oxygen in flue gas can lead to the formation of degradation products that increase the corrosivity of the solution.^[5]

Amino Acid Salts (AAS): Amino acid salts generally show good resistance to oxidative degradation.^[6] However, they can be prone to thermal degradation at the high temperatures required for regeneration. In terms of corrosion, while often touted as less corrosive than some amines, amino acid salt solutions can still be corrosive to carbon steel, especially at higher concentrations, temperatures, and CO₂ loadings.^[5]

Experimental Methodologies

To ensure the reliability and reproducibility of performance data, standardized experimental protocols are essential. Below are outlines of common methodologies used to evaluate CO₂ capture solvents.

CO₂ Absorption Capacity (Loading) Measurement

A common method for determining the CO₂ loading capacity is through a titration-based experiment.

Protocol:

- A known volume of the amine or amino acid salt solution is placed in a gas absorption vessel.

- A gas stream with a known CO₂ concentration is bubbled through the solution at a controlled flow rate and temperature.
- The absorption process is continued until the solution is saturated with CO₂.
- The CO₂ content in the liquid phase is then determined by titration. A common method involves precipitating the absorbed CO₂ as barium carbonate (BaCO₃) and then titrating the excess barium hydroxide.

Absorption Kinetics Measurement

The kinetics of the CO₂ absorption reaction are often studied using a wetted-wall column or a stirred-cell reactor.

Protocol (Wetted-Wall Column):

- The amine or amino acid salt solution flows as a thin film down the inside of a vertical tube.
- A gas stream containing CO₂ flows concurrently or counter-currently inside the tube.
- The rate of CO₂ absorption is determined by measuring the change in CO₂ concentration in the gas phase at the inlet and outlet of the column.
- The overall mass transfer coefficient can then be calculated, providing insight into the reaction kinetics.

Heat of Absorption Measurement

The heat of absorption is typically measured using a reaction calorimeter.

Protocol:

- A known amount of the solvent is placed in the calorimeter.
- A precise amount of CO₂ gas is introduced into the solvent.
- The temperature change of the solution is carefully measured.

- The heat of absorption is calculated from the temperature rise and the heat capacity of the system.

Corrosion Rate Measurement

Corrosion rates are commonly evaluated using weight loss measurements of metal coupons.

Protocol:

- Coupons of a specific material (e.g., carbon steel) with known weight and surface area are immersed in the solvent.
- The solvent is maintained at conditions representative of a CO₂ capture plant (e.g., specific temperature, CO₂ loading, and oxygen concentration).
- After a set period, the coupons are removed, cleaned to remove any corrosion products, and reweighed.
- The corrosion rate is calculated from the weight loss, surface area of the coupon, and the duration of the experiment.

Visualizing the Processes

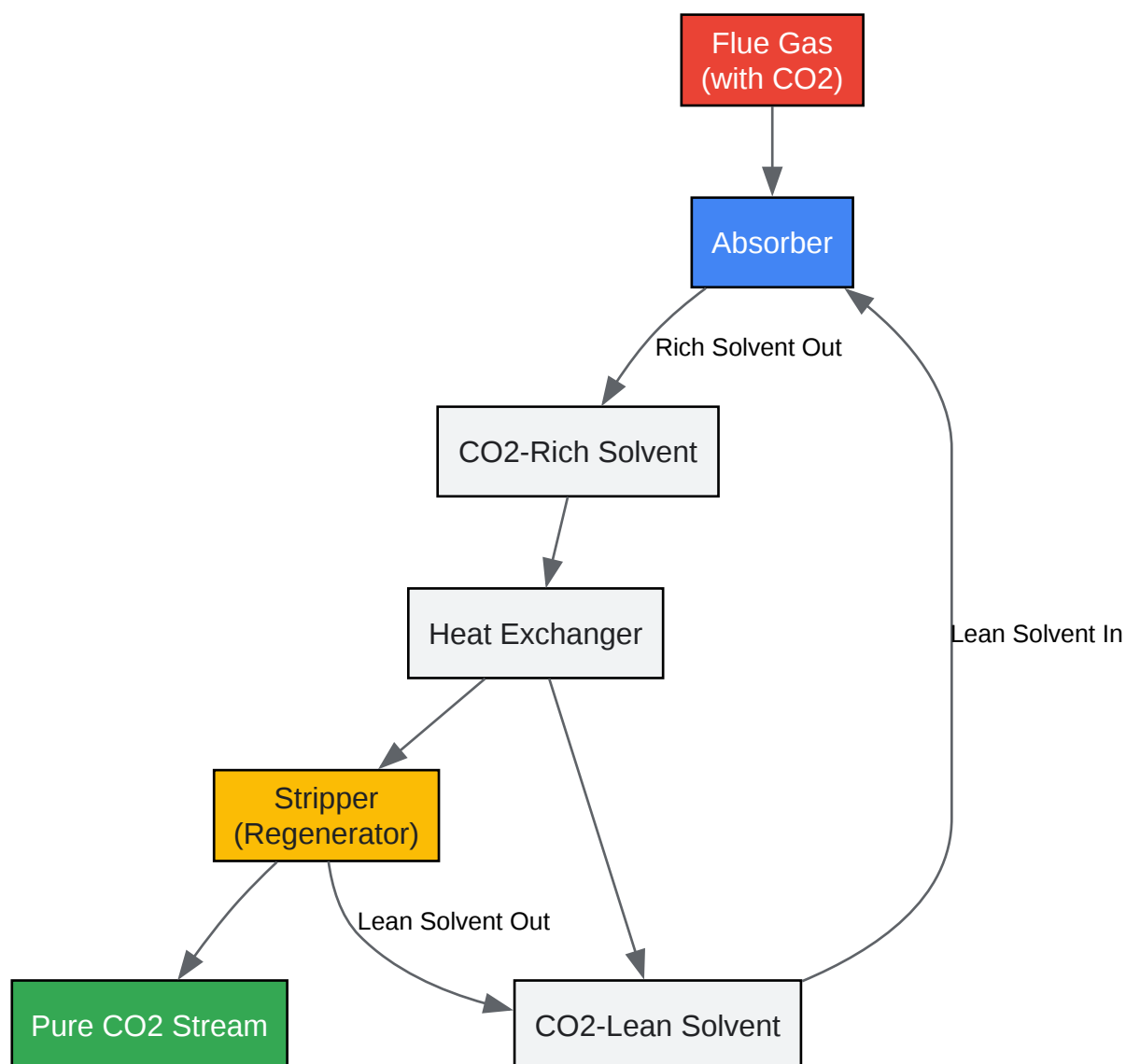
To better understand the chemical entities and workflows discussed, the following diagrams are provided.

Diisopropanolamine (DIPA)
 $\text{HN}(\text{CH}(\text{CH}_3)\text{CH}_2\text{OH})_2$

Amino Acid Salt (e.g., Potassium Glycinate)
 $\text{H}_2\text{N}-\text{CH}_2-\text{COO}^- \text{K}^+$

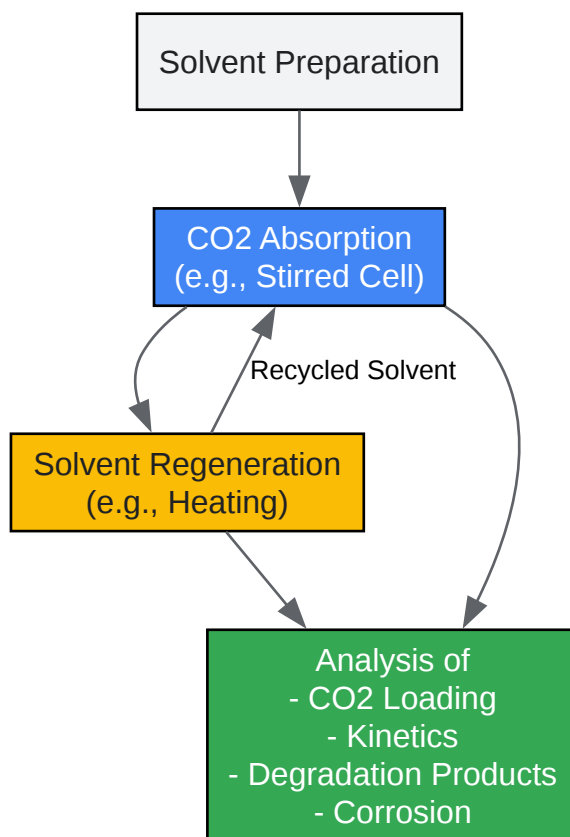
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Figure 1: Chemical structures of **Diisopropanolamine** and a representative Amino Acid Salt.



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Figure 2: A general workflow for a solvent-based CO₂ capture process.



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